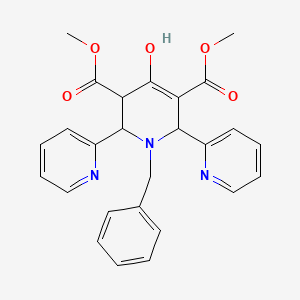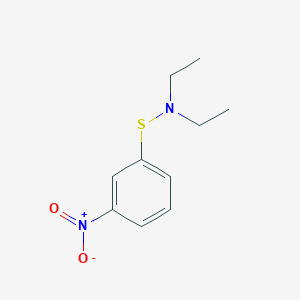
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-nitrophenyl)sulfanylethanamine typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of catalysts such as transition metal complexes can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: N-ethyl-N-(3-aminophenyl)sulfanylethanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.
Medicine: Explored for its potential use in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized as a vulcanization accelerator in the rubber industry.
Mécanisme D'action
The mechanism by which N-ethyl-N-(3-nitrophenyl)sulfanylethanamine exerts its effects involves the interaction of its sulfur-nitrogen bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules such as proteins and nucleic acids. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-(3-aminophenyl)sulfanylethanamine: A reduced form of the compound with an amino group instead of a nitro group.
N-ethyl-N-(3-methoxyphenyl)sulfanylethanamine: A derivative with a methoxy group instead of a nitro group.
Uniqueness
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is unique due to the presence of both a nitro group and a sulfur-nitrogen bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61076-30-0 |
|---|---|
Formule moléculaire |
C10H14N2O2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 |
Clé InChI |
RJBSNRVRNPOWDA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)SC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




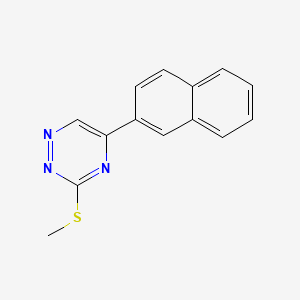
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)

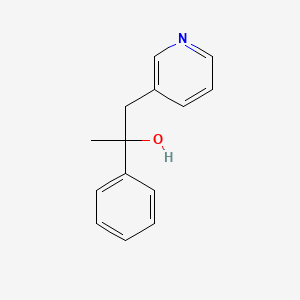
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
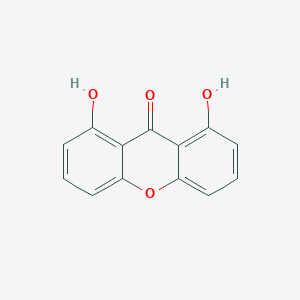
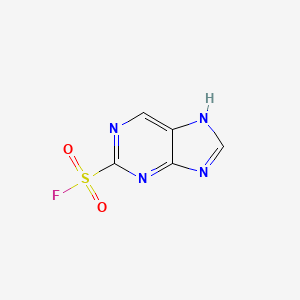


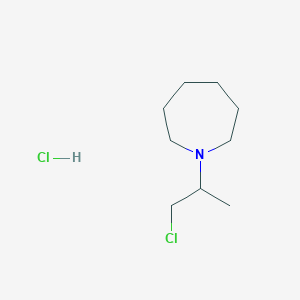
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
